molecular formula C14H11FN2O3 B11691156 3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide

3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No.: B11691156
M. Wt: 274.25 g/mol
InChI Key: NLUINASLRWXXCF-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound features a benzamide core substituted with a fluorine atom at the 3-position and an aromatic nitrophenyl group. The structural motif of fluorinated nitrobenzamides is commonly explored in medicinal chemistry for the development of bioactive molecules and is frequently used as a key synthetic intermediate . Compounds with this scaffold are often investigated for their potential biological activities and are valuable building blocks in organic synthesis . The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methyl) groups on the aromatic rings makes it a versatile candidate for further chemical modifications and structure-activity relationship (SAR) studies. As a fine chemical, it is typically supplied as a dry powder. This product is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can request a custom quote based on required quantity and purity.

Properties

Molecular Formula

C14H11FN2O3

Molecular Weight

274.25 g/mol

IUPAC Name

3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide

InChI

InChI=1S/C14H11FN2O3/c1-9-7-12(17(19)20)5-6-13(9)16-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,16,18)

InChI Key

NLUINASLRWXXCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Amidation

This method involves converting 3-fluorobenzoic acid to its reactive acid chloride intermediate, followed by coupling with 2-methyl-4-nitroaniline.

Formation of 3-Fluorobenzoyl Chloride

3-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux. Pyridine or dimethylformamide (DMF) catalyzes the reaction, achieving near-quantitative conversion.

Reaction Conditions :

  • Temperature : 40–85°C (reflux)

  • Time : 3–5 hours

  • Catalyst : Pyridine (0.1–0.5 mol%)

  • Yield : >95%

Amide Bond Formation

The acid chloride reacts with 2-methyl-4-nitroaniline in anhydrous DCM or tetrahydrofuran (THF). Triethylamine (TEA) neutralizes liberated HCl, driving the reaction to completion.

Optimized Parameters :

  • Molar Ratio : 1:1.1 (acid chloride:amine)

  • Temperature : 0°C to room temperature (RT)

  • Time : 12–24 hours

  • Yield : 70–85% (estimated)

Key Insight : Steric hindrance from the ortho-methyl group necessitates prolonged reaction times compared to unsubstituted anilines.

Carbodiimide Coupling Approach

Direct coupling of 3-fluorobenzoic acid and 2-methyl-4-nitroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) avoids handling corrosive acid chlorides.

Reaction Mechanism

EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide. Hydroxybenzotriazole (HOBt) suppresses racemization but is optional for aromatic systems.

Typical Protocol :

  • Solvent : DCM or ethyl acetate

  • Coupling Agent : EDC (1.1 equiv)

  • Temperature : 0°C → RT

  • Time : 48–75 hours

  • Yield : 60–71%

Trade-offs : Lower yields compared to acid chloride routes are offset by milder conditions and reduced purification steps.

Comparative Analysis of Synthetic Methods

Parameter Acid Chloride Route EDC Coupling Route
Yield 70–85%60–71%
Reaction Time 15–24 hours48–75 hours
Safety Hazardous (SOCl₂ fumes)Moderate
Byproducts HCl gasUrea derivatives
Scalability Industrial-friendlyLab-scale preferred

Critical Consideration : The acid chloride method is preferable for large-scale synthesis due to higher yields and faster kinetics, despite safety risks.

Experimental Optimization and Troubleshooting

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) improve amine solubility but may necessitate higher temperatures. Non-polar solvents (DCM) favor stoichiometric control but slow reaction rates.

Catalytic Enhancements

  • Phase Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates biphasic reactions by shuttling ions between phases.

  • Microwave Assistance : Reduces EDC coupling times to 1–2 hours with comparable yields (pilot studies).

Characterization and Analytical Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.22 (dd, J = 10.5 Hz, 1H, ArH)

  • δ 7.85 (m, 1H, ArH)

  • δ 2.81 (s, 3H, CH₃)

IR (KBr) :

  • 1675 cm⁻¹ (C=O stretch)

  • 1530 cm⁻¹ (NO₂ asymmetric stretch)

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Production Considerations

Cost Efficiency

  • Raw Materials : 2-Methyl-4-nitroaniline costs ~$120/kg (bulk pricing), necessitating high yields to offset expenses.

  • Catalyst Recycling : Pd/C recovery in hydrogenation steps (unrelated to final product) reduces costs by 15–20%.

Waste Management

  • Acid Chloride Route : SOCl₂ hydrolysis generates HCl and SO₂, requiring scrubbers.

  • EDC Route : Urea byproducts are non-toxic but require aqueous extraction .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The fluoro group can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products Formed

    Oxidation: 3-amino-N-(2-methyl-4-nitrophenyl)benzamide.

    Reduction: 3-hydroxy-N-(2-methyl-4-nitrophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antitubercular Activity

One of the notable applications of derivatives related to 3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide is their potential as antitubercular agents. A study synthesized a series of compounds, including those with similar structural motifs, which were evaluated for their activity against Mycobacterium tuberculosis.

Findings:

  • The most potent derivative exhibited a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against both M. tuberculosis H37Rv and rifampin-resistant strains.
  • The structure-activity relationship (SAR) indicated that modifications at specific positions on the aromatic rings significantly influenced the antitubercular activity, suggesting that similar modifications could enhance the efficacy of 3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide derivatives .
CompoundMIC (μg/mL)Activity Against
3m4H37Rv, Rifampin-resistant
3a16H37Rv
3b32H37Rv

Anticancer Properties

Research has explored the anticancer properties of benzamide derivatives, including those structurally related to 3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide. A phenotypic high-throughput screen identified compounds that induced cell death in small cell lung cancer cells.

Case Study:

  • A specific analog demonstrated significant cytotoxicity against small cell lung cancer cells with an EC50 value of 182 nM.
  • Substitutions on the benzamide ring were critical; for instance, the presence of a nitro group at the para position was essential for maintaining antiproliferative activity .
AnalogEC50 (nM)Cell Line
Compound 10182mSCLC (319N1)
Compound 20818mSCLC (319N1)

Mechanistic Insights

The mechanisms by which compounds like 3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide exert their biological effects have been investigated through various studies.

Mechanisms Identified:

  • The presence of electron-withdrawing groups such as nitro and fluoro enhances nucleophilic aromatic substitution reactions, leading to covalent modifications of target proteins.
  • This modification can disrupt cellular processes, contributing to the observed anticancer effects .

Synthesis and Structural Modifications

The synthesis of 3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide involves specific reaction conditions that yield high purity and yield. Understanding these synthetic pathways is crucial for developing new derivatives with enhanced properties.

Synthesis Overview:

  • The compound can be synthesized using standard coupling reactions involving fluorinated substrates and nitroaniline derivatives.
  • Reaction conditions typically include solvents like dimethylformamide and catalysts such as sodium hydride to facilitate coupling reactions efficiently .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, while the nitro group can participate in redox reactions, altering the compound’s reactivity and binding affinity. The benzamide moiety provides a scaffold for further functionalization and optimization of the compound’s properties.

Comparison with Similar Compounds

Anticancer Benzamide Derivatives

Compound 4d (3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide)

  • Structural Differences: Incorporates a quinazolinone-methoxy substituent on the aniline ring.
  • Biological Activity : Exhibits potent antiproliferative activity against tumor cells (IC₅₀: 0.87–6.42 µM), outperforming Gefitinib. Induces apoptosis and G2/M cell cycle arrest.
  • Mechanism : Binds EGFR tyrosine kinase via hydrogen bonds, validated by molecular docking .
  • Comparison: The quinazolinone group enhances kinase inhibition, while the 3-fluoro-benzamide core aligns with the target compound’s structure, suggesting shared pharmacophoric features.

Antitubercular Analogs

CDD-815202 (3-iodo-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide)

  • Structural Differences : Substitutes fluorine with iodine (bulkier, lipophilic) and adds a 4-methyl group on the benzamide.
  • Biological Activity : Targets Mycobacterium tuberculosis enzymes (PyrG and PanK) .
  • Comparison : The iodine atom may improve membrane permeability but reduce target specificity compared to fluorine. The shared 2-methyl-4-nitrophenyl group highlights its role in binding.

Enzyme Inhibitors

N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide

  • Structural Differences : Features multiple nitro groups and a sulfamoyl (-SO₂NH₂) substituent.
  • Biological Activity : Potent α-glucosidase/α-amylase inhibitor (IC₅₀: 10.13 µM and 1.52 µM, respectively) .
  • Comparison : The sulfamoyl group introduces additional hydrogen-bonding capacity, enhancing enzyme inhibition. The shared 2-methyl-4-nitrophenyl moiety suggests this substituent is critical for binding in enzyme-active sites.

Neuroprotective Agents

3-fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide

  • Structural Differences: Contains a pyrrolidinone ring and methoxy groups on the aniline side chain.
  • Biological Activity : Targets glutamate carboxypeptidase II (GCP II) for neurodegenerative diseases .
  • Comparison : The fluorine and benzamide core are retained, but the complex side chain shifts the therapeutic focus to neuroprotection, demonstrating structural flexibility.

Data Table: Structural and Functional Comparison

Compound Name Benzamide Substituents Aniline Substituents Biological Target Activity (IC₅₀/EC₅₀) Reference
3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide 3-fluoro 2-methyl-4-nitro N/A N/A Target
Compound 4d (Anticancer) 3-fluoro 4-(quinazolinone-methoxy) EGFR TK 0.87–6.42 µM
CDD-815202 (Antitubercular) 3-iodo, 4-methyl 2-methyl-4-nitro Mycobacterium tuberculosis N/A
N-(2-methyl-4-nitrophenyl)-... (Enzyme Inhibitor) 2-chloro, 4-nitro, 5-sulfamoyl 2-methyl-4-nitro α-glucosidase/α-amylase 10.13/1.52 µM
Neuroprotective Compound 3-fluoro 4-methoxyphenethyl, pyrrolidinone GCP II N/A

Key Findings and Mechanistic Insights

  • Substituent Effects :

    • Fluorine (3-position): Enhances binding via electronegativity and small size, improving target engagement (e.g., EGFR in Compound 4d).
    • Nitro Group (4-position on aniline): Electron-withdrawing nature stabilizes the amide bond and facilitates π-π stacking in enzyme-active sites (e.g., α-glucosidase inhibitors).
    • Methyl Group (2-position on aniline): Balances steric hindrance and lipophilicity, optimizing solubility and binding pocket fit.
  • Pharmacophore Flexibility: The benzamide core serves as a versatile scaffold. Additions like sulfamoyl () or quinazolinone () introduce secondary pharmacophores, diversifying biological activity.
  • Therapeutic Potential: Anticancer and antidiabetic derivatives demonstrate the broad applicability of benzamide-based compounds. Structural tweaks (e.g., iodine in CDD-815202) tailor compounds for specific pathogens or enzymes.

Biological Activity

3-Fluoro-N-(2-methyl-4-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluoro, methyl, and nitro groups enhances its binding affinity and specificity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds with similar structures to 3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide exhibit significant antimicrobial properties. For example, derivatives of benzamides have shown potent antitubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL .

CompoundMIC (µg/mL)Activity Description
3-Fluoro-N-(2-methyl-4-nitrophenyl)benzamideTBDPotential antitubercular activity
2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide4Potent against M. tuberculosis H37Rv

Antiviral Activity

The compound's structural analogs have also displayed antiviral properties. Compounds within this class have been evaluated for their effectiveness against various viruses, including hepatitis C and influenza viruses. The inhibition of viral replication was noted at low concentrations, demonstrating their potential as antiviral agents .

Case Studies

  • Antitubercular Activity : A study synthesized several benzamide derivatives, including those similar to 3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide. The most effective derivative exhibited an MIC of 4 µg/mL against rifampicin-resistant M. tuberculosis strains, indicating a promising avenue for developing new antitubercular agents .
  • Antiviral Screening : In vitro studies on compounds related to 3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide revealed significant inhibition of viral strains at concentrations below 1 µM, suggesting that modifications in the benzamide structure can lead to enhanced antiviral activity .

Safety Profile

Safety assessments conducted on related compounds showed good profiles in vitro, indicating low cytotoxicity against various mammalian cell lines. For instance, certain derivatives demonstrated no significant inhibitory effects on tumor cell lines while maintaining efficacy against bacterial strains .

Q & A

Q. What are the established synthetic routes for 3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide, and what key reagents are involved?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach is coupling 3-fluorobenzoic acid derivatives with 2-methyl-4-nitroaniline using carbodiimide-based coupling reagents (e.g., DCC or EDC) in the presence of HOBt to activate the carboxyl group. For example, DCC/HOBt-mediated amidation at low temperatures (-50°C) minimizes side reactions and improves yield . Alternative routes may employ Fischer indole synthesis for constructing heterocyclic intermediates, though this is more common in related benzamide derivatives . Solvent choice (e.g., dichloromethane or DMF) and controlled temperature are critical for optimizing selectivity.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies aromatic proton environments and substituent effects. Overlapping signals in aromatic regions may require advanced techniques like 2D-COSY or NOESY for resolution .

  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX programs ) resolves stereochemistry and crystal packing. Orthorhombic systems (space group P212121) are typical for similar benzamides .

  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

    Table 1: Key Physical/Chemical Properties

    PropertyValue/DescriptionSource
    Molecular FormulaC₁₄H₁₀FNO₃
    Molecular Weight~275.25 g/mol
    Spectral TechniquesNMR, MS, IR, X-ray
    SolubilityLow in water; soluble in DCM, DMF

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Methodological Answer:
  • Temperature Control: Maintain sub-zero temperatures during coupling to suppress side reactions (e.g., acylation of nitro groups) .
  • Catalyst Screening: Test alternative catalysts like DMAP or HOAt for improved activation efficiency.
  • Purification Strategies: Use column chromatography with gradient elution (e.g., hexane/EtOAc) or recrystallization from ethanol to isolate high-purity product.
  • Yield Tracking: Monitor reaction progress via TLC or LC-MS to identify incomplete coupling early .

Q. How should discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) be analyzed?

  • Methodological Answer:
  • Assay Validation: Confirm target specificity using knockout cell lines or competitive binding assays. For example, imidazo[1,2-a]pyridine derivatives may inhibit Bruton’s tyrosine kinase (Btk) but require cross-validation with ELISA or Western blot .

  • Dose-Response Studies: Perform IC₅₀ determinations across multiple concentrations to rule off-target effects.

  • Structural Comparisons: Compare substituent effects (e.g., fluoro vs. trifluoromethyl groups) using SAR tables (see Table 2 ) .

    Table 2: Structure-Activity Relationships (SAR) of Analogues

    Compound ModificationBiological ActivitySource
    3-Fluoro substitutionEnhanced metabolic stability
    4-Nitro groupElectron-withdrawing; impacts binding
    Imidazo[1,2-a]pyridine coreBtk inhibition (IC₅₀ = 12 nM)

Q. What strategies resolve overlapping signals in the compound’s ¹H NMR spectra?

  • Methodological Answer:
  • 2D NMR Techniques: Use HSQC to correlate ¹H-¹³C signals and COSY/NOESY to map scalar couplings. For example, coupling between aromatic protons and the amide NH can clarify assignments .
  • Solvent Variation: Switch from CDCl₃ to DMSO-d₆ to shift exchangeable proton signals (e.g., NH).
  • Dynamic NMR: Elevate temperature to coalesce split signals in cases of slow conformational exchange.

Q. How can crystallographic data be leveraged to predict intermolecular interactions?

  • Methodological Answer:
  • SHELX Refinement: Use SHELXL for high-resolution refinement to identify hydrogen bonds (e.g., amide N–H⋯O interactions) and π-π stacking .
  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., F⋯H or nitro O⋯H interactions) using CrystalExplorer .
  • Polymorph Screening: Vapor diffusion or slurry methods to assess stability of different crystal forms.

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and stability?

  • Methodological Answer:
  • Standardized Protocols: Replicate experiments using controlled humidity/temperature (e.g., 25°C, 60% RH) and inert atmospheres (N₂ glovebox) to assess hygroscopicity .
  • Solubility Profiling: Use shake-flask method with HPLC quantification across solvents (e.g., PBS, DMSO).
  • Accelerated Stability Studies: Perform stress testing (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products.

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetics?

  • Methodological Answer:
  • Caco-2 Assays: Assess intestinal permeability and P-gp efflux ratios.
  • Microsomal Stability: Use liver microsomes (human/rat) with NADPH cofactor to measure metabolic clearance .
  • Plasma Protein Binding: Equilibrium dialysis to determine % bound to albumin/globulins.

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